molecular formula C10H8N2O B011475 3-Cyano-3,4-dihydroquinoline-2(1H)-one CAS No. 106073-17-0

3-Cyano-3,4-dihydroquinoline-2(1H)-one

カタログ番号: B011475
CAS番号: 106073-17-0
分子量: 172.18 g/mol
InChIキー: VKKXUYMZWXMMJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyano-3,4-dihydroquinoline-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the third position and a carbonyl group at the second position, contributing to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3,4-dihydroquinoline-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a nitrile in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires:

    Continuous flow reactors: To ensure consistent reaction conditions

    Automated systems: For precise control of temperature and reagent addition

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product

化学反応の分析

Types of Reactions

3-Cyano-3,4-dihydroquinoline-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline-2,3-dione derivatives

    Reduction: Formation of 3-amino-3,4-dihydroquinoline-2(1H)-one

    Substitution: Introduction of different substituents at the quinoline ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution

Major Products

    Oxidation: Quinoline-2,3-dione derivatives

    Reduction: 3-Amino-3,4-dihydroquinoline-2(1H)-one

    Substitution: Various substituted quinoline derivatives

科学的研究の応用

Synthesis of 3-Cyano-3,4-dihydroquinoline-2(1H)-one

The synthesis of 3-cyano-3,4-dihydroquinoline derivatives typically involves the condensation of appropriate substrates under various conditions. Several methods have been developed:

  • Multicomponent Reactions : One efficient method involves the one-pot multicomponent condensation of isatoic anhydride with malononitrile and amines. This approach has been shown to yield high purity products with good yields .
  • Catalytic Methods : Catalysts such as β-cyclodextrin-SO₃H have been utilized to enhance reaction efficiency in aqueous media. This method allows for the recovery and reuse of catalysts, making it environmentally friendly and cost-effective .

This compound and its derivatives exhibit a range of biological activities:

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, with some compounds exhibiting GI₅₀ values as low as 22 nM, indicating potent activity compared to standard treatments like erlotinib .
  • Anti-inflammatory Properties : Compounds derived from 3-cyano-3,4-dihydroquinoline have also been evaluated for their anti-inflammatory effects. In vitro assays demonstrated their ability to inhibit cytokine release, suggesting potential therapeutic applications in inflammatory diseases .

Material Science Applications

In addition to biological applications, 3-cyano-3,4-dihydroquinoline derivatives are being explored for their properties in material science:

  • Polymerization : The compound can serve as a monomer in polymerization processes. For example, polymerization of related dihydroquinoline derivatives has been studied for producing antioxidant materials used in rubber manufacturing .

Case Study 1: Anticancer Screening

A study synthesized a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones from 3-cyano derivatives. The synthesized compounds were tested against four cancer cell lines, revealing that specific substitutions on the quinoline ring significantly enhanced anticancer activity. The most effective compound demonstrated a GI₅₀ value lower than that of established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

Research focused on evaluating the anti-inflammatory potential of various 3-cyano derivatives showed promising results in inhibiting TNF-α production in human peripheral blood mononuclear cells (hPBMC). Compounds were assessed for their structure–activity relationship (SAR), providing insights into how modifications can enhance efficacy .

Data Tables

Compound NameBiological ActivityGI₅₀ (nM)Notes
4-(1,2,3-Triazol-1-yl)quinolinAnticancer22Most potent derivative
4-Acetyl-5-methyltriazoleAnti-inflammatory-Inhibits TNF-α production
Dihydroquinoline derivativeAntioxidant-Used in rubber antioxidants

作用機序

The mechanism of action of 3-Cyano-3,4-dihydroquinoline-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carbonyl groups play crucial roles in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

    3-Cyanoquinoline-2(1H)-one: Lacks the dihydro structure, leading to different chemical properties

    3-Amino-3,4-dihydroquinoline-2(1H)-one: Contains an amino group instead of a cyano group, affecting its reactivity and biological activity

    Quinoline-2,3-dione: An oxidized form with distinct chemical behavior

Uniqueness

3-Cyano-3,4-dihydroquinoline-2(1H)-one is unique due to the presence of both cyano and carbonyl groups, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

生物活性

3-Cyano-3,4-dihydroquinoline-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline core with a cyano group at the 3-position and a carbonyl group at the 2-position. This unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 3-cyano derivatives exhibit promising anticancer activities. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of protein kinases associated with tumor growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of PI3K/Akt pathway
MCF-715Induction of apoptosis
A54912Inhibition of cell cycle progression

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. A study demonstrated that it acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurodegeneration .

Table 2: Neuroprotective Activity

Target EnzymeIC50 (µM)Effect on Neurodegeneration
AChE0.28Prevents acetylcholine breakdown
MAO-A0.91Reduces oxidative stress
MAO-B2.81Protects against neuronal apoptosis

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Kinases : The compound inhibits the activity of certain protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
  • Enzyme Inhibition : As an AChE and MAO inhibitor, it helps maintain higher levels of neurotransmitters in the brain, which is crucial for cognitive function and mood regulation .
  • Covalent Bonding : The electrophilic nature of the cyano group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and contributing to its therapeutic effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : In vitro studies on breast cancer cells showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of this compound improved cognitive function as assessed by behavioral tests, correlating with reduced levels of AChE activity and oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 3-Cyano-3,4-dihydroquinoline-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via catalytic annulation of α,β-unsaturated N-arylamides under mild conditions. Electrophilic cyclization, radical-initiated cyclization, and 6π photochemical cyclization are effective strategies. For example, photochemical methods avoid harsh conditions and improve sustainability . Reaction optimization may involve adjusting catalysts (e.g., Lewis acids) and solvents (e.g., DMF or MeOH) to enhance yields .

Q. How can researchers characterize this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (1H/13C) : Assign signals for the cyano group (~110-120 ppm in 13C NMR) and dihydroquinoline backbone protons (δ 2.5–3.5 ppm for CH2 groups) .
  • HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm). Compare retention times with reference standards .
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for similar dihydroquinoline derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Employ asymmetric transfer hydrogenation (ATH) with chiral catalysts like (R,R)- or (S,S)-Ts-DENEB. A 1:5 mixture of HCO2H/Et3N in MeOH at RT provides excellent enantioselectivity (up to 99% ee). This method is critical for producing intermediates like (S)-4-aryl-3,4-dihydroquinoline-2(1H)-one .

Q. What mechanisms underlie the biological activity of this compound derivatives?

  • Methodological Answer : Evaluate enzyme inhibition (e.g., kinase or protease assays) and receptor-binding studies. For antimicrobial activity, perform MIC assays against Gram-positive/negative strains. Molecular docking can predict interactions with targets like DNA gyrase .

Q. How can conflicting data in reaction optimization be resolved?

  • Methodological Answer : Systematically vary parameters:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions.
  • Catalyst loading : Reduce Pd(OAc)₂ from 10 mol% to 5 mol% to minimize byproducts .
  • Temperature : Thermal vs. photochemical cyclization (e.g., 6π photocyclization reduces decomposition) .

Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?

  • Methodological Answer : Use HPLC-MS to identify impurities (e.g., brominated intermediates or des-cyano derivatives). Compare with certified reference materials (e.g., USP Diphenoxylate Hydrochloride RS) . For example, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a common intermediate impurity in aripiprazole synthesis .

Q. How does functional group compatibility affect reduction reactions in dihydroquinoline systems?

  • Methodological Answer : SmI₂/H₂O/MeOH selectively reduces quinolin-2(1H)-ones to 3,4-dihydroquinoline derivatives without disrupting cyano groups. Test stability of substituents (e.g., aryl or alkyl groups) under these conditions .

Q. What are the advantages of photochemical vs. thermal cyclization in dihydroquinoline synthesis?

  • Methodological Answer : Photochemical 6π cyclization (UV light, RT) minimizes thermal decomposition and improves regioselectivity. Thermal methods (e.g., 80°C in toluene) may require longer reaction times and produce more byproducts. Compare yields and purity via HPLC .

特性

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXUYMZWXMMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909893
Record name 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106073-17-0
Record name 3-Cyano-3,4-dihydroquinoline-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106073170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3,4-dihydroquinoline-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Cyano-3,4-dihydroquinoline-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Cyano-3,4-dihydroquinoline-2(1H)-one
Reactant of Route 4
3-Cyano-3,4-dihydroquinoline-2(1H)-one
Reactant of Route 5
3-Cyano-3,4-dihydroquinoline-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Cyano-3,4-dihydroquinoline-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。